molecular formula C10H8ClNO4 B12898710 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole

Cat. No.: B12898710
M. Wt: 241.63 g/mol
InChI Key: DBXXROVNQCNCFU-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate carboxylic acid derivatives under acidic conditions to form the benzoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzoxazole derivatives with potential biological activities .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the benzoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

What sets 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole apart is the presence of both carboxy(hydroxy)methyl and chloromethyl groups, which confer unique reactivity and potential biological activities. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

2-[7-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H8ClNO4/c11-4-5-2-1-3-6-8(5)16-9(12-6)7(13)10(14)15/h1-3,7,13H,4H2,(H,14,15)

InChI Key

DBXXROVNQCNCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)CCl

Origin of Product

United States

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